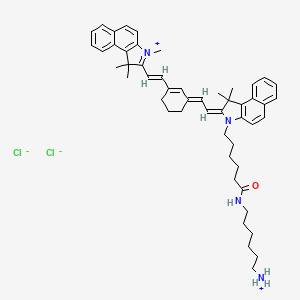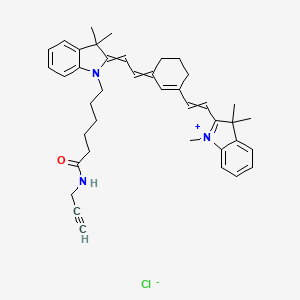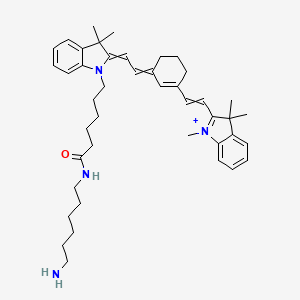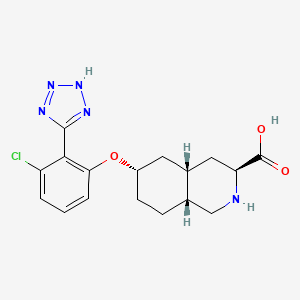
Dasolampanel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dasolampanel ist eine chemische Verbindung, die für ihre Rolle als kompetitiver Antagonist der AMPA- und Kainat-Rezeptoren bekannt ist. Es ist ein oral bioverfügbares Analogon von Tezampanel und wurde zur Behandlung chronischer Schmerzzustände entwickelt, darunter neuropathische Schmerzen und Migräne . Die Verbindung hat die Summenformel C17H20ClN5O3 und eine molare Masse von 377,83 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dasolampanel umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit gewonnen wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dasolampanel unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, umfassen aber typischerweise kontrollierte Temperaturen und inerte Atmosphären .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in den aromatischen Ring einführen können .
Wissenschaftliche Forschungsanwendungen
Dasolampanel wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Einige der wichtigsten Forschungsgebiete umfassen:
Chemie: this compound wird als Modellverbindung verwendet, um das Verhalten von AMPA- und Kainat-Rezeptor-Antagonisten zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle von Glutamatrezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: this compound wurde auf sein Potenzial untersucht, chronische Schmerzzustände zu behandeln, darunter neuropathische Schmerzen und Migräne.
Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Glutamatrezeptoren abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die AMPA- und Kainat-Rezeptoren kompetitiv antagonisiert. Diese Rezeptoren sind an der exzitatorischen Neurotransmission im zentralen Nervensystem beteiligt. Durch die Blockierung dieser Rezeptoren reduziert this compound die exzitatorische Transmission, die durch Glutamat vermittelt wird, was dazu beitragen kann, Schmerzen und andere Symptome zu lindern, die mit einer übermäßigen Glutamat-Signalübertragung verbunden sind . Die molekularen Ziele von this compound umfassen die AMPA- und Kainat-Rezeptor-Untereinheiten, und die beteiligten Pfade sind mit der Glutamat-Neurotransmission verbunden .
Wirkmechanismus
Dasolampanel exerts its effects by competitively antagonizing the AMPA and kainate receptors. These receptors are involved in the excitatory neurotransmission in the central nervous system. By blocking these receptors, this compound reduces the excitatory transmission mediated by glutamate, which can help alleviate pain and other symptoms associated with overactive glutamate signaling . The molecular targets of this compound include the AMPA and kainate receptor subunits, and the pathways involved are related to glutamate neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Dasolampanel ähnelt anderen AMPA- und Kainat-Rezeptor-Antagonisten wie Tezampanel und Selurampanel. This compound ist einzigartig in seiner oralen Bioverfügbarkeit, was es für die klinische Anwendung bequemer macht als Tezampanel, das eine intravenöse Verabreichung erfordert . Andere ähnliche Verbindungen umfassen Irampanel und Selurampanel, die ebenfalls auf dieselben Rezeptoren abzielen, aber unterschiedliche pharmakokinetische Eigenschaften und klinische Anwendungen haben können .
Eigenschaften
CAS-Nummer |
503294-13-1 |
|---|---|
Molekularformel |
C17H20ClN5O3 |
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
(3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H20ClN5O3/c18-12-2-1-3-14(15(12)16-20-22-23-21-16)26-11-5-4-9-8-19-13(17(24)25)7-10(9)6-11/h1-3,9-11,13,19H,4-8H2,(H,24,25)(H,20,21,22,23)/t9-,10+,11-,13-/m0/s1 |
InChI-Schlüssel |
LAKQPSQCICNZII-NOHGZBONSA-N |
SMILES |
O=C([C@H]1NC[C@]2([H])CC[C@H](OC3=CC=CC(Cl)=C3C4=NN=NN4)C[C@]2([H])C1)O |
Isomerische SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O |
Kanonische SMILES |
C1CC2CNC(CC2CC1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NGX-426; NGX 426; NGX426; Dasolampanel |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



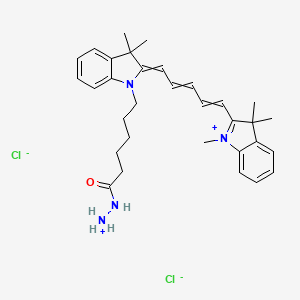
![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)
